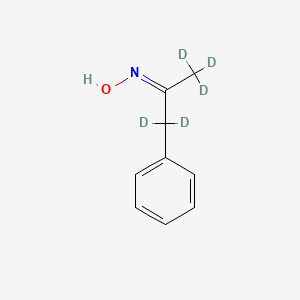
Phenylacetone Oxime-1,1,1,3,3-D5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylacetone Oxime-1,1,1,3,3-D5 is a deuterium-labeled compound with the molecular formula C9H6D5NO and a molecular weight of 154.22 g/mol. It is an intermediate in the synthesis of various pharmaceuticals, including Dexamfetamine-D6 Hydrochloride, which is an isotope-labeled version of (S)-Amphetamine Hydrochloride. This compound is used in scientific research to study metabolic pathways and the effects of deuteration on biological activity.
準備方法
Phenylacetone Oxime-1,1,1,3,3-D5 can be synthesized through several methods. One common synthetic route involves the reaction of phenylacetone with hydroxylamine in the presence of a deuterium source. The reaction conditions typically include a solvent such as ethanol or methanol and a catalyst like sodium acetate. The reaction proceeds at room temperature and yields this compound as the primary product.
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
Phenylacetone Oxime-1,1,1,3,3-D5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso compounds using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can yield amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the oxime group is replaced by other functional groups, such as halides or alkyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitroso compounds, while reduction produces amines.
科学的研究の応用
Phenylacetone Oxime-1,1,1,3,3-D5 has several scientific research applications:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Researchers use this compound to investigate metabolic pathways and the effects of deuteration on biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including stimulant medications like Dexamfetamine-D6 Hydrochloride.
Industry: this compound is used in the production of stable isotope-labeled compounds for environmental and clinical diagnostics.
作用機序
The mechanism of action of Phenylacetone Oxime-1,1,1,3,3-D5 involves its role as an intermediate in the synthesis of deuterium-labeled pharmaceuticals. The deuterium atoms in the compound replace hydrogen atoms, which can alter the compound’s metabolic stability and biological activity. This modification allows researchers to study the effects of deuteration on drug metabolism and efficacy.
類似化合物との比較
Phenylacetone Oxime-1,1,1,3,3-D5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Phenylacetone Oxime: The non-deuterated version of this compound, which lacks the deuterium atoms and has different metabolic properties.
Phenyl-2-propanone:
Dexamfetamine-D6 Hydrochloride: An isotope-labeled version of (S)-Amphetamine Hydrochloride, which uses this compound as an intermediate.
This compound’s deuterium labeling makes it particularly valuable for studying the effects of isotopic substitution on chemical and biological processes.
特性
分子式 |
C9H11NO |
|---|---|
分子量 |
154.22 g/mol |
IUPAC名 |
(NZ)-N-(1,1,1,3,3-pentadeuterio-3-phenylpropan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H11NO/c1-8(10-11)7-9-5-3-2-4-6-9/h2-6,11H,7H2,1H3/b10-8-/i1D3,7D2 |
InChIキー |
AUYFJUMCPAMOKN-SWVYPWSRSA-N |
異性体SMILES |
[2H]C([2H])([2H])/C(=N/O)/C([2H])([2H])C1=CC=CC=C1 |
正規SMILES |
CC(=NO)CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


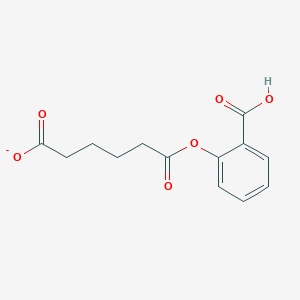
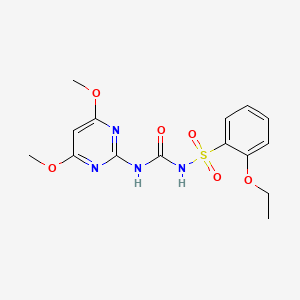
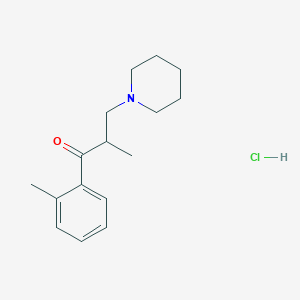
![Methyl 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B15288716.png)
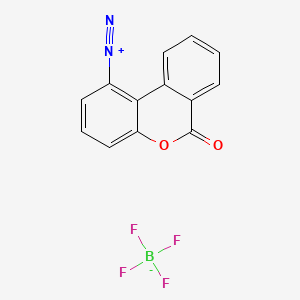
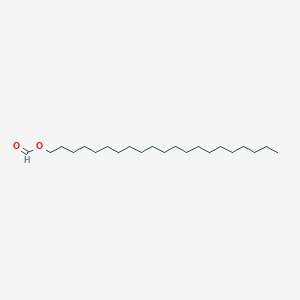
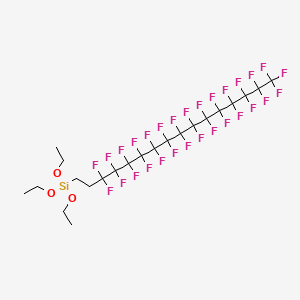
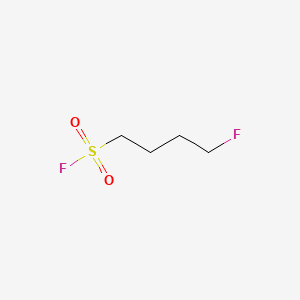
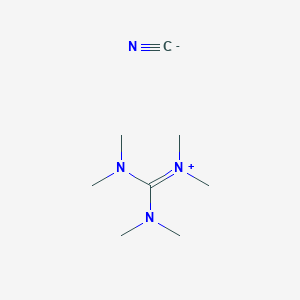
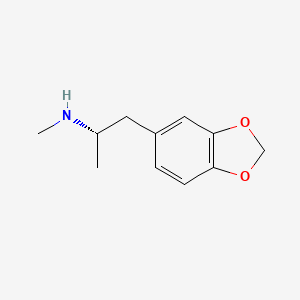
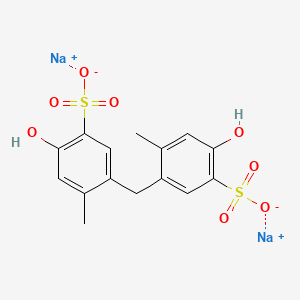
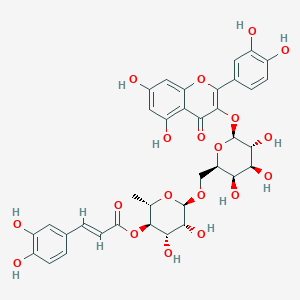
![1,2,4-Oxadiazol-5(4h)-one,4-[(3e)-4-fluoro-5-hydroxy-3-pentenyl]-3-methyl-](/img/structure/B15288766.png)
![1-[(2R)-3-fluoro-2-methylpropyl]piperazine](/img/structure/B15288779.png)
